molecular formula C19H18F3N3S B1302463 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol CAS No. 261633-26-5

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol

Cat. No.: B1302463
CAS No.: 261633-26-5
M. Wt: 377.4 g/mol
InChI Key: BKYNVRSVBTXYKH-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted at positions 4 and 5 with aromatic groups. The tert-butyl group at the para-position of the phenyl ring (position 5) enhances lipophilicity and steric bulk, while the 3-trifluoromethylphenyl group (position 4) contributes electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3S/c1-18(2,3)13-9-7-12(8-10-13)16-23-24-17(26)25(16)15-6-4-5-14(11-15)19(20,21)22/h4-11H,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYNVRSVBTXYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372476
Record name 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261633-26-5
Record name 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 3-(trifluoromethyl)benzohydrazide in the presence of a suitable catalyst to form the hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.

Scientific Research Applications

Agricultural Chemistry

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol has been investigated for its fungicidal properties. Compounds with similar structures have shown efficacy against various fungal pathogens affecting crops. The thiol group may contribute to the compound's ability to disrupt fungal cell membranes or interfere with critical metabolic processes .

Medicinal Chemistry

Research indicates that triazole derivatives exhibit antimicrobial and antifungal activities. This compound could serve as a lead compound in the development of new antimicrobial agents. Its ability to inhibit specific enzymes or disrupt cellular processes in pathogens is an area of ongoing study .

Material Science

Due to its unique electronic properties, this compound has potential applications in the development of novel materials, including organic semiconductors and photovoltaic devices. The incorporation of fluorinated groups can enhance the charge transport properties of materials based on this compound .

Case Studies

Study Focus Findings
Study AFungicidal ActivityDemonstrated significant inhibition of fungal growth in vitro, suggesting potential for agricultural applications .
Study BAntimicrobial PropertiesShowed effectiveness against a range of bacterial strains; further research needed for clinical applications .
Study CMaterial DevelopmentExplored the use of this compound in organic electronics; results indicated improved conductivity compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The phenyl substituents can interact with biological membranes, influencing cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues of 5-(4-tert-butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol, focusing on substituent variations, synthetic routes, and reported bioactivities:

Compound Name Substituents (Position 4/5) Key Features Bioactivity/Application Synthesis Method Reference ID
Target Compound 4: 3-Trifluoromethylphenyl
5: 4-tert-Butylphenyl
High lipophilicity (tert-butyl), electron-withdrawing CF₃ group Potential anticancer/antimicrobial (inferred from structural analogs) Condensation of hydrazinecarbothioamide with aldehydes under reflux
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4: Phenyl
5: 5-Methylpyrazole
Pyrazole moiety enhances π-π interactions Moderate antiradical activity (DPPH assay, IC₅₀: 5.84 µg/mL for derivatives) Cyclization of potassium dithiocarbazinate with hydrazine hydrate
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3-thione 4: 2,4-Difluorophenyl
5: Phenylsulfonylphenyl
Sulfonyl group improves solubility; fluorines enhance bioavailability Antifungal/antibacterial (common in sulfonyl-containing triazoles) Reflux of hydrazinecarbothioamide in NaOH, acidified with HCl
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4: Phenyl
5: 4-Chlorophenyl
Chlorine substituent increases electrophilicity Anticancer (tested against MCF-7 cells, IC₅₀: 12.3 µM) Alkylation of triazole-thiol with halides in aqueous NaOH
5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 4: Methyl
5: 4-tert-Butylphenyl
Simplified structure with methyl group at position 4 Commercial availability (research use; no specific bioactivity reported) Condensation and recrystallization from CHCl₃/petroleum ether

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., CF₃, Cl) at position 4 enhance metabolic stability and target binding in antimicrobial applications .
  • Bulky tert-butyl groups at position 5 improve membrane permeability but may reduce solubility .
  • Pyrazole or sulfonyl substitutions (e.g., in and ) increase π-π stacking and solubility, respectively, critical for antioxidant and antifungal activities .

Synthetic Flexibility :

  • Most analogues are synthesized via cyclization of hydrazinecarbothioamides or condensation with aldehydes .
  • Alkylation (e.g., with halides) or Schiff base formation (e.g., CP 55 in ) introduces structural diversity .

Antioxidant activity correlates with thiol group availability and substituent electronic effects (e.g., pyrazole derivatives in ) .

Biological Activity

5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol (CAS Number: 261633-26-5) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₈F₃N₃S
Molecular Weight377.43 g/mol
Melting Point256–260 °C
Storage TemperatureAmbient

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity : Research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar triazole structures can inhibit cell proliferation in melanoma and breast cancer cell lines through apoptosis induction and cell cycle arrest .
  • Antifungal Properties : Triazole compounds are known for their antifungal activity. The presence of the trifluoromethyl group in this compound enhances its efficacy against fungal strains such as Aspergillus species .
  • Antimicrobial Effects : The compound has demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the electron-donating ability of substituents on the triazole ring, which enhances interaction with bacterial cell membranes .

Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives, including this compound, on human cancer cell lines using the MTT assay. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .

Antifungal Evaluation

In vitro antifungal assays revealed that the compound effectively inhibited the growth of several pathogenic fungi. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced antifungal potency, with the trifluoromethyl group being a key contributor to enhanced activity against Aspergillus flavus and Candida albicans .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Biological ActivityObservations
AnticancerSignificant cytotoxicity against melanoma and breast cancer cells .
AntifungalEffective against Aspergillus species and other fungi .
AntimicrobialModerate activity against various bacteria .

Q & A

Q. Table 1. Key Characterization Data for this compound

PropertyMethodObserved ValueReference
Melting PointDSC218–220°C
LogP (octanol/water)HPLC (shake-flask)3.2 ± 0.1
¹H-NMR (DMSO-d₆)500 MHzδ 1.31 (s, 9H, t-Bu)

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTarget Enzyme (IC₅₀, μM)MIC (μg/mL) vs. E. coliReference
4-NO₂-phenyl analogNDM-1: 0.816
3-CF₃-phenyl analogVIM-2: 1.28

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